
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an indene-dione structure. The compound is known for its vibrant color and is often used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indene-dione precursor. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction temperatures, and efficient purification techniques to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: It reacts with carbonyl compounds through nucleophilic addition followed by elimination of water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically hydrazones and other derivatives that retain the dinitrophenyl group .
Applications De Recherche Scientifique
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolic stimulant.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione involves its ability to undergo nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of carbonyl compounds, forming an intermediate that subsequently eliminates water to form a stable hydrazone . This mechanism is crucial for its role in detecting carbonyl compounds and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another dinitrophenyl derivative known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene-dione structure, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl derivatives . This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H8N2O6 |
|---|---|
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8N2O6/c18-14-9-3-1-2-4-10(9)15(19)13(14)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7,13H |
Clé InChI |
ILXFVMQNHMRCGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


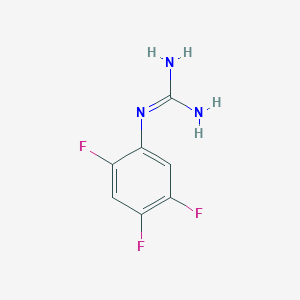
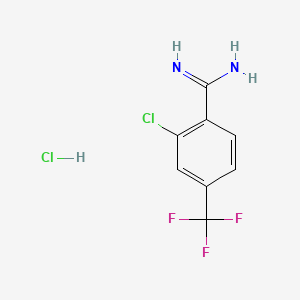
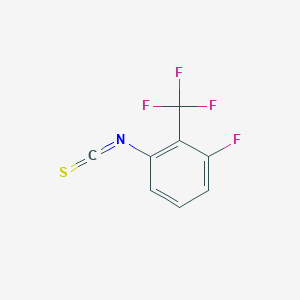
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
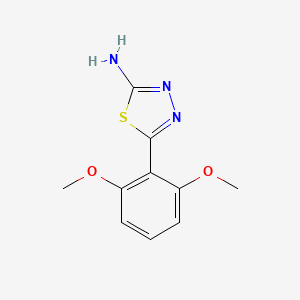
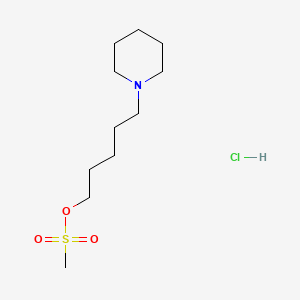
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)

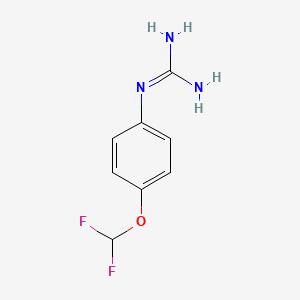


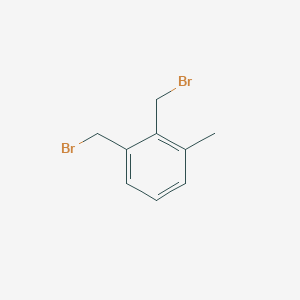
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
